molecular formula C17H26O3 B13412117 Gemfibrozil Ethyl Ester

Gemfibrozil Ethyl Ester

Cat. No.: B13412117
M. Wt: 278.4 g/mol
InChI Key: JHYZJKNPRVDWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gemfibrozil Ethyl Ester is a derivative of gemfibrozil, a lipid-regulating agent used primarily to reduce triglyceride levels in patients with hyperlipidemia. This compound is synthesized to enhance the pharmacokinetic properties of gemfibrozil, potentially improving its efficacy and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gemfibrozil Ethyl Ester typically involves the esterification of gemfibrozil with ethanol. The process begins with the preparation of gemfibrozil, which is synthesized through the O-alkylation of 2,5-dimethylphenol with isobutyl 5-chloro-2,2-dimethylpentanoate . The resulting gemfibrozil is then reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and ensure the safety of the workers.

Chemical Reactions Analysis

Types of Reactions

Gemfibrozil Ethyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Gemfibrozil and ethanol.

    Oxidation: Various oxidation products depending on the oxidizing agent used.

    Reduction: Reduced derivatives of this compound.

Scientific Research Applications

Gemfibrozil Ethyl Ester has several scientific research applications across various fields:

Mechanism of Action

Gemfibrozil Ethyl Ester exerts its effects by activating peroxisome proliferator-activated receptor-α (PPARα). This activation leads to several changes in lipid metabolism, including increased levels of high-density lipoprotein (HDL), apolipoprotein AI, and apolipoprotein AII. It also enhances the activity of lipoprotein lipase, inhibits the synthesis of apolipoprotein B, promotes peripheral lipolysis, reduces the removal of free fatty acids by the liver, and increases the clearance of apolipoprotein B .

Comparison with Similar Compounds

Gemfibrozil Ethyl Ester can be compared with other lipid-regulating agents such as:

This compound is unique in its potential to improve the pharmacokinetic properties of gemfibrozil, making it a promising candidate for further research and development in lipid-regulating therapies.

Properties

IUPAC Name

ethyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3/c1-6-19-16(18)17(4,5)10-7-11-20-15-12-13(2)8-9-14(15)3/h8-9,12H,6-7,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYZJKNPRVDWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCOC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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